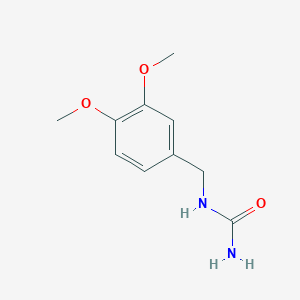

N-(3,4-dimethoxybenzyl)urea

Description

BenchChem offers high-quality N-(3,4-dimethoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKXSAZGGFLRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363302 | |

| Record name | N-(3,4-dimethoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65609-19-0 | |

| Record name | N-(3,4-dimethoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3,4-dimethoxybenzyl)urea

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery and development, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. It is the compass that guides further preclinical and clinical development, illuminating the path from a promising molecule to a potential therapeutic. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic investigation of the core mechanism of action of N-(3,4-dimethoxybenzyl)urea.

While direct, extensive research on N-(3,4-dimethoxybenzyl)urea is not yet prevalent in the public domain, the structural motifs of this compound—a substituted benzyl group and a urea functionality—are present in a multitude of biologically active molecules.[1][2][3] This guide, therefore, adopts a logical, hypothesis-driven approach, leveraging established knowledge of analogous compounds to propose and rigorously test a plausible mechanism of action. Our primary hypothesis centers on the potential of N-(3,4-dimethoxybenzyl)urea as a modulator of melanin synthesis through the inhibition of tyrosinase, an enzyme implicated in hyperpigmentation disorders.[4][5] Concurrently, we will explore secondary potential activities, including anticancer and antioxidant effects, which have been observed in structurally related urea derivatives.[6][7][8]

This guide is structured not as a rigid protocol, but as a dynamic strategic plan. It is designed to be a self-validating system of inquiry, where each experimental stage is informed by the last, ensuring a scientifically robust and efficient investigation.

Compound Profile: N-(3,4-dimethoxybenzyl)urea

N-(3,4-dimethoxybenzyl)urea is a synthetic organic compound featuring a 3,4-dimethoxybenzyl group attached to a urea moiety.[9] The urea functional group is a well-known pharmacophore capable of forming multiple hydrogen bonds with biological targets, acting as both a hydrogen bond donor and acceptor.[2][8][10] This characteristic makes it a privileged structure in medicinal chemistry.[2] The dimethoxybenzyl portion of the molecule increases its lipophilicity, which may influence its membrane permeability and overall pharmacokinetic profile.

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | Physical Form |

| N-(3,4-dimethoxybenzyl)urea | (3,4-dimethoxyphenyl)methylurea | C10H14N2O3 | 210.23 g/mol | Solid |

Primary Hypothesis: Inhibition of Tyrosinase and Modulation of Melanogenesis

Rationale: Numerous studies have reported that compounds containing aromatic, methoxy, and urea or thiourea groups exhibit inhibitory effects on tyrosinase, a key enzyme in melanin synthesis.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are promising candidates for the development of skin-whitening and depigmenting agents.[4] The structural similarity of N-(3,4-dimethoxybenzyl)urea to known tyrosinase inhibitors forms the basis of our primary hypothesis.

Proposed Signaling Pathway: Tyrosinase-Mediated Melanogenesis

Caption: Hypothesized inhibition of tyrosinase by N-(3,4-dimethoxybenzyl)urea.

Experimental Validation Workflow

Caption: Experimental workflow for investigating tyrosinase inhibition.

Detailed Experimental Protocols

A. Synthesis of N-(3,4-dimethoxybenzyl)urea

This protocol is adapted from standard procedures for the synthesis of urea derivatives from isocyanates.[11][12][13][14]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxybenzylamine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Generation of Isocyanate (in situ) or Addition of Isocyanate Precursor:

-

Method 1 (using an isocyanate): Cool the solution to 0°C and add a solution of trimethylsilyl isocyanate (1.1 equivalents) in DCM dropwise.

-

Method 2 (from an amine): To a solution of 3,4-dimethoxybenzylamine in a suitable solvent, add a phosgene equivalent such as triphosgene or carbonyldiimidazole to form the isocyanate in situ, followed by the addition of ammonia or an amine.[10]

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized N-(3,4-dimethoxybenzyl)urea using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

B. In Vitro Mushroom Tyrosinase Inhibition Assay

-

Reagents: Mushroom tyrosinase, L-DOPA, N-(3,4-dimethoxybenzyl)urea (test compound), Kojic acid (positive control), phosphate buffer (pH 6.8).

-

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound at various concentrations.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

C. Enzyme Kinetic Studies

-

Procedure: Perform the tyrosinase inhibition assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (N-(3,4-dimethoxybenzyl)urea).

-

Data Analysis: Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

D. Cell-Based Assays using B16F10 Murine Melanoma Cells

-

Cell Culture: Maintain B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cytotoxicity Assay:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-(3,4-dimethoxybenzyl)urea for 24-48 hours.

-

Assess cell viability using the MTT or LDH assay to determine the non-toxic concentration range for subsequent experiments.

-

-

Melanin Content Assay:

-

Treat B16F10 cells with non-toxic concentrations of the test compound for 72 hours.

-

Lyse the cells and measure the absorbance of the cell lysates at 405 nm to quantify the melanin content. Normalize the melanin content to the total protein concentration.

-

-

Cellular Tyrosinase Activity Assay:

-

After treatment with the test compound, lyse the B16F10 cells.

-

Incubate the cell lysate with L-DOPA and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

-

Secondary Hypotheses: Anticancer and Antioxidant Activities

Rationale: Several urea derivatives have demonstrated significant anticancer and antioxidant properties.[1][6][7][8] The phenethylamine backbone within the N-(3,4-dimethoxybenzyl)urea structure is also found in compounds with reported biological activities.[6] Therefore, it is prudent to investigate these potential secondary mechanisms of action.

Experimental Protocols for Anticancer Activity

-

Cell Viability Screening: Screen N-(3,4-dimethoxybenzyl)urea against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) using the MTT assay to determine its cytotoxic effects.[6]

-

Apoptosis Assays: If significant cytotoxicity is observed, investigate the induction of apoptosis using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for key apoptotic markers (e.g., caspases, Bcl-2 family proteins).

-

Cell Cycle Analysis: Analyze the effect of the compound on the cell cycle distribution of cancer cells using flow cytometry after propidium iodide staining.

Experimental Protocols for Antioxidant Activity

-

DPPH Radical Scavenging Assay: Measure the ability of N-(3,4-dimethoxybenzyl)urea to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6]

-

ABTS Radical Cation Decolorization Assay: Assess the compound's capacity to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[6]

-

Cellular Antioxidant Activity (CAA) Assay: Evaluate the antioxidant activity of the compound in a cellular environment using a probe like DCFH-DA in a suitable cell line (e.g., HepG2).

Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of N-(3,4-dimethoxybenzyl)urea.

-

If the primary hypothesis is supported: Strong inhibition of tyrosinase in vitro and a reduction in melanin content and cellular tyrosinase activity in B16F10 cells will confirm the compound's role as a melanogenesis inhibitor. Further studies could focus on in vivo models of hyperpigmentation and formulation development for topical application.

-

If secondary hypotheses are supported: Potent anticancer or antioxidant activity would open new avenues for investigation, including target identification studies and in vivo efficacy models for cancer or oxidative stress-related diseases.

-

If no significant activity is observed: The results, though negative, are still valuable. Further structural modifications of the parent compound could be explored to enhance its biological activity based on structure-activity relationship (SAR) studies.

This in-depth technical guide provides a robust framework for the systematic elucidation of the mechanism of action of N-(3,4-dimethoxybenzyl)urea. By employing a hypothesis-driven and multi-faceted experimental approach, researchers can effectively navigate the complexities of mechanistic studies and unlock the therapeutic potential of this and other novel chemical entities.

References

-

Choi, H. J., et al. (2010). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2320. Available from: [Link]

-

Özdemir, A., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. ResearchGate. Available from: [Link]

-

Lionetto, F., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available from: [Link]

-

El-Gazzar, A. B. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-21. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3163. Available from: [Link]

-

Dirschka, T. (2020). Mode of action of urea. International Journal of Clinical Practice, 74(S187), e13569. Available from: [Link]

-

Wang, Z., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

Papadopoulou, M. V., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available from: [Link]

-

Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. Available from: [Link]

-

Paskas, S., et al. (2011). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 67(1), o199. Available from: [Link]

-

Chalid, M., et al. (2018). Isocyanate and water reaction to form urea linkage. ResearchGate. Available from: [Link]

-

Sallustrau, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(51), 39253-39267. Available from: [Link]

-

Sangroniz, L., et al. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers, 13(12), 1916. Available from: [Link]

-

Pathan, A. A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega, 5(49), 31443–31458. Available from: [Link]

- Wesch, C., et al. (2017). Reaction products containing urethane groups and urea groups. Google Patents.

-

Kwak, J. H., et al. (2010). N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2882. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-(3,4-Dimethoxybenzyl)urea | CymitQuimica [cymitquimica.com]

- 10. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biological Versatility of N-(3,4-dimethoxybenzyl)urea Derivatives: A Technical Guide

The N-(3,4-dimethoxybenzyl)urea scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The inherent physicochemical properties of the urea functional group, particularly its ability to act as both a hydrogen bond donor and acceptor, facilitate robust interactions with biological targets.[1] This, combined with the structural features of the 3,4-dimethoxybenzyl moiety, has led to the discovery of derivatives with a wide spectrum of biological activities, including anticonvulsant, analgesic, antimicrobial, and anticancer properties.

This technical guide provides an in-depth exploration of the synthesis and multifaceted activities of N-(3,4-dimethoxybenzyl)urea derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the design, synthesis, and evaluation of these promising compounds.

Part 1: Strategic Synthesis of N-(3,4-dimethoxybenzyl)urea Derivatives

The synthesis of N-(3,4-dimethoxybenzyl)urea derivatives can be approached through several strategic pathways, primarily centered around the formation of the urea linkage. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Core Synthetic Approach: Amine-Isocyanate Coupling

The most prevalent and versatile method for the synthesis of unsymmetrical ureas, including N-(3,4-dimethoxybenzyl)urea derivatives, is the reaction of an amine with an isocyanate.[2] This reaction is typically high-yielding and proceeds under mild conditions.

The key intermediate, 3,4-dimethoxybenzylamine, can be synthesized from commercially available 3,4-dimethoxybenzaldehyde. A common route involves the reductive amination of the aldehyde.

Caption: General workflow for the synthesis of N-(3,4-dimethoxybenzyl)urea derivatives.

Step 1: Synthesis of (E)-3,4-dimethoxybenzaldehyde oxime [1]

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in water, add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the ethanol under reduced pressure.

-

The precipitated white solid is collected by filtration, washed with water, and dried to yield the oxime.

Step 2: Synthesis of 3,4-dimethoxybenzylamine [1]

-

To a solution of (E)-3,4-dimethoxybenzaldehyde oxime (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide under an ice bath.

-

Slowly add Nickel-Aluminum alloy in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the solid residue and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 3,4-dimethoxybenzylamine.

Step 3: Synthesis of N-(3,4-dimethoxybenzyl)-N'-arylurea

-

To a solution of 3,4-dimethoxybenzylamine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add the desired aryl isocyanate (1.0 eq).

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the target N-(3,4-dimethoxybenzyl)-N'-arylurea.[3]

Alternative Synthetic Strategies

While the amine-isocyanate coupling is highly efficient, the use of isocyanates can be hazardous. Alternative, safer methods for urea synthesis often involve the in-situ generation of isocyanates or the use of phosgene substitutes.

-

From Carbamates: A two-step approach involves the initial formation of a carbamate from an amine, which is then reacted with another amine to form the urea.[2]

-

Using Phosgene Equivalents: Reagents like triphosgene or N,N'-carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with a second amine to form the urea linkage.[2][4] These methods avoid the handling of highly toxic phosgene gas.

Part 2: Diverse Biological Activities of N-(3,4-dimethoxybenzyl)urea Derivatives

The N-(3,4-dimethoxybenzyl)urea scaffold has been explored for a variety of therapeutic applications, demonstrating a remarkable range of biological activities.

Anticonvulsant Activity

Several studies have highlighted the potential of urea derivatives as anticonvulsant agents.[5][6] The mechanism of action is often complex but can involve modulation of ion channels or neurotransmitter systems. For instance, some urea derivatives have shown efficacy in animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[7] The presence of methoxy groups on the benzyl ring, as in the 3,4-dimethoxy substitution, has been associated with significant anti-seizure activity in some classes of compounds.[7]

Maximal Electroshock (MES) Test: [7]

-

Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

-

After a specified period (e.g., 30 or 60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.

Pentylenetetrazole (PTZ)-Induced Seizure Test: [7]

-

Administer the test compound i.p. to a group of mice.

-

After a predetermined time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the mice for the onset and severity of clonic and tonic seizures.

-

Protection against PTZ-induced seizures suggests activity against absence seizures.

Analgesic Activity

Urea derivatives have also been investigated for their analgesic properties.[8][9] The mechanism of action can vary, with some compounds potentially acting on cyclooxygenase (COX) enzymes or other targets involved in pain signaling.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a critical area of research, and urea derivatives have emerged as a promising class of compounds.[10][11][12] Structurally related N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have demonstrated significant activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [13]

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

A significant body of research has focused on the development of urea derivatives as anticancer agents.[1][14][15][16][17] Many of these compounds function as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival. The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases.

MTT Assay: [16]

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC50) from the dose-response curve.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of N-(3,4-dimethoxybenzyl)urea derivatives can be significantly influenced by the nature of the substituent on the second nitrogen atom (N'). While specific SAR studies on this exact scaffold are not extensively reported, valuable insights can be drawn from related classes of urea derivatives.[5][18]

Key SAR Observations from Related Urea Derivatives:

| Moiety | Position | General SAR Observations |

| N'-Substituent | Varied | The nature of the N'-substituent is a critical determinant of activity and selectivity. Aromatic or heteroaromatic rings are common. |

| Substituents on N'-Aryl Ring | Varied | The electronic and steric properties of substituents on the N'-aryl ring can dramatically impact potency. For anticancer activity, electron-withdrawing groups like halogens or trifluoromethyl groups on the N'-phenyl ring are often beneficial.[1] For other activities, the optimal substitution pattern varies. |

| 3,4-Dimethoxybenzyl Group | N/A | The 3,4-dimethoxy substitution pattern on the benzyl ring is often associated with favorable biological activity, potentially by influencing binding to specific targets or by altering the pharmacokinetic properties of the molecule. |

digraph "SAR_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Core_Scaffold" [label="N-(3,4-dimethoxybenzyl)urea Core", fillcolor="#FBBC05"]; "N_Prime_Substituent" [label="N'-Substituent (R)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biological_Activity" [label="Biological Activity\n(Anticonvulsant, Anticancer, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Potency_Selectivity" [label="Potency & Selectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Core_Scaffold" -> "N_Prime_Substituent"; "N_Prime_Substituent" -> "Biological_Activity" [label="Modulates"]; "N_Prime_Substituent" -> "Potency_Selectivity" [label="Fine-tunes"]; }

Caption: Relationship between the N'-substituent and biological activity.

Conclusion

The N-(3,4-dimethoxybenzyl)urea scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area for further investigation. Future research should focus on the synthesis of novel derivatives with diverse N'-substituents, comprehensive biological evaluation against a wide range of targets, and detailed structure-activity relationship studies to guide the design of next-generation drug candidates. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

-

Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

-

Al-Ostath, A., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, E. A., Al-Ghamdi, M. S., & El-Emam, A. A. (2022). Ligand-based design and synthesis of N′-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-20. [Link]

-

Istrate, A. M., & Paizs, C. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. [Link]

- Obniska, J., Rapacz, A., & Filipek, B. (2007). Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides. Pharmacological Reports, 59(4), 428-436.

-

Waruwu, B. E., Purnomo, H., & Siswandono, S. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)urea compound on IL-6, IL-1β, TNF-α and COX. Pharmacia, 69(4), 985-992. [Link]

- Al-Ghorbani, M., & Al-Salahi, R. (2021). Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica, 13(9), 1-9.

-

Ioniță, A. C., Ghiorghita, D., Balan, M., Vasile, C. M., Nuta, D. C., Limban, C., & Olaru, O. T. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(3), 2378. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

- Ouyang, G., Chen, Z., Liu, Y., Liu, X., & Song, B. (2019). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 44(2), 101-107.

-

Zhang, X., Li, X., & Zhang, W. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204845. [Link]

-

Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(19), 5941. [Link]

- Asadi, M., Rameshk, M., & Dana, N. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 445.

- Purnomo, H., Siswandono, S., & Purwanto, B. T. (2013). The analgesic properties of chemically characterized polyphenol-rich extract from Withania adpressa Coss. ex Batt. Tropical Journal of Pharmaceutical Research, 12(6), 997-1001.

-

Al-Suhaimi, K. M., Al-Salahi, R., & Marzouk, M. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 24(21), 3894. [Link]

-

Safari, J., & Gandomi-Ravandi, S. (2014). New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. Journal of the Brazilian Chemical Society, 25, 1698-1706. [Link]

- Ghafouri, H., & Al-Allaf, T. A. K. (2020). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 14(1), 1-11.

-

Ioniță, A. C., Ghiorghita, D., Vasile, C. M., Nuta, D. C., Limban, C., & Olaru, O. T. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4 (3H)-One Derivatives. International Journal of Molecular Sciences, 23(23), 15201. [Link]

-

El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt. Molecules, 27(23), 8307. [Link]

- Siswandono, S., Purwanto, B. T., & Purnomo, H. (2018). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Indonesian Journal of Chemistry, 18(2), 254-260.

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][2][5]thiadiazole. Molecules, 25(17), 3959. [Link]

- Gerwick, B. C., Subramanian, M. V., & Loney-Gallant, V. (1990). Structure-activity relationships for a new family of sulfonylurea herbicides. Pesticide Science, 29(3), 357-364.

-

Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6422. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

- 10. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-(3,4-dimethoxybenzyl)urea Derivatives as Potent Anticancer Agents: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics. It provides a detailed exploration of N-(3,4-dimethoxybenzyl)urea derivatives, a promising class of compounds exhibiting significant cytotoxic activity against various cancer cell lines. This document elucidates the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols pertinent to the evaluation of these compounds.

Introduction: The Therapeutic Potential of the Urea Scaffold in Oncology

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has been successfully exploited in the design of numerous clinically approved drugs.[1] In the realm of oncology, diaryl urea derivatives, such as the multi-kinase inhibitor Sorafenib, have demonstrated significant therapeutic impact by targeting key signaling pathways involved in tumor growth and angiogenesis.[2] The N-(3,4-dimethoxybenzyl)urea core represents a compelling structural motif for the development of novel anticancer agents. The dimethoxy substitution pattern on the benzyl ring is a common feature in natural products with anticancer properties and is known to influence the pharmacokinetic and pharmacodynamic properties of synthetic compounds.

This guide will provide a detailed overview of the current understanding of N-(3,4-dimethoxybenzyl)urea derivatives, offering insights into their rational design, synthesis, and biological evaluation as potential next-generation cancer therapeutics.

Synthetic Strategies and Characterization

The synthesis of N-(3,4-dimethoxybenzyl)urea derivatives is typically achieved through a convergent synthetic approach. A generalized, yet robust, protocol involves the reaction of a substituted aniline with a corresponding isocyanate or, alternatively, the reaction of an amine with a chloroformate followed by displacement with another amine.

General Synthesis Protocol for N-(3,4-dimethoxybenzyl)urea Derivatives

A common and effective method for the synthesis of these derivatives is the reaction of 3,4-dimethoxybenzylamine with a substituted phenyl isocyanate. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.

Step-by-Step Methodology:

-

Dissolution of Amine: Dissolve 3,4-dimethoxybenzylamine (1.0 equivalent) in anhydrous DCM.

-

Addition of Isocyanate: To the stirred solution, add the desired substituted phenyl isocyanate (1.0-1.2 equivalents) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(3,4-dimethoxybenzyl)urea derivative.

Characterization: The structure of the synthesized compounds should be rigorously confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the urea C=O stretch.

Anticancer Activity and Structure-Activity Relationship (SAR)

N-(3,4-dimethoxybenzyl)urea derivatives have demonstrated a broad spectrum of anticancer activity against various human cancer cell lines. The cytotoxic effects are typically evaluated using cell viability assays, such as the MTT assay.

In Vitro Cytotoxicity

The antiproliferative activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| N-aryl-N'-arylmethylurea | A549 (Non-small cell lung cancer) | < 5 | [2] |

| N-aryl-N'-arylmethylurea | MCF-7 (Breast cancer) | < 3 | [2] |

| N-aryl-N'-arylmethylurea | HCT116 (Colon cancer) | < 3 | [2] |

| N-aryl-N'-arylmethylurea | PC-3 (Prostate cancer) | < 5 | [2] |

| N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical cancer) | 6.50 | [3] |

Note: The table presents representative data for structurally related urea derivatives to highlight the potential potency of the N-(3,4-dimethoxybenzyl)urea scaffold.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of urea derivatives is highly dependent on their structural features. Key SAR observations include:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence cytotoxicity. Electron-withdrawing groups, such as trifluoromethyl and halogens, at the meta or para positions often enhance anticancer activity.[2]

-

The Urea Linker: The urea moiety is crucial for activity, acting as a hydrogen bond donor and acceptor to interact with target proteins.[1]

-

The Benzyl Group: The 3,4-dimethoxy substitution pattern on the benzyl ring is believed to contribute to the overall lipophilicity and electronic properties of the molecule, potentially enhancing cell permeability and target engagement.

Mechanism of Action

The anticancer effects of N-(3,4-dimethoxybenzyl)urea derivatives are often attributed to their ability to modulate multiple cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.

Inhibition of Kinase Signaling Pathways

A primary mechanism of action for many diaryl urea derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. These compounds can interfere with signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[4][5]

Induction of Apoptosis and Cell Cycle Arrest

These derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by an arrest of the cell cycle at specific phases, such as G2/M, preventing the cancer cells from dividing.[6][7] The induction of apoptosis can be confirmed by assays that detect markers such as caspase activation and DNA fragmentation.[6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-(3,4-dimethoxybenzyl)urea derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

N-(3,4-dimethoxybenzyl)urea derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity, and multi-faceted mechanism of action make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies in animal models are also a critical next step to validate their therapeutic efficacy and safety before they can be considered for clinical development. The continued exploration of this chemical scaffold is poised to yield new and effective treatments in the fight against cancer.

References

-

Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin, 62(9), 898–905. [Link]

-

Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]

-

Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024). AIP Publishing. [Link]

-

Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Wang, L., & Li, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 26(12), 3496. [Link]

- Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center.

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers. [Link]

-

Al-Suwaidan, I. A., Al-Majid, A. M., Barakat, A., Al-Agamy, M. H. M., & Ali, M. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules (Basel, Switzerland), 28(17), 6432. [Link]

-

A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (2025). Frontiers. [Link]

-

Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Wang, L., & Li, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496. [Link]

-

Qi, B., Yang, Y., Gong, G., He, H., Yue, X., Xu, X., Hu, Y., Li, J., Chen, T., Wan, X., Zhang, A., & Zhou, G. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European journal of medicinal chemistry, 163, 10–27. [Link]

-

Hou, S., Liang, S., Zhang, C., Han, Y., Liang, J., Hu, H., Wang, L., & Li, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules (Basel, Switzerland), 26(12), 3496. [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). BMC Chemistry. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4355–4359. [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. [Link]

-

Chen, C. Y., Hsieh, Y. T., Hsieh, C. Y., Weng, C. C., Chen, Y. A., & Wung, B. S. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International journal of molecular sciences, 24(2), 1435. [Link]

-

Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480. [Link]

-

The structure–inhibition relationship for anticancer activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (2025). ResearchGate. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2021). Molecules. [Link]

-

Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2025). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Benzyl Ureas

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents. Substituted benzyl urea derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of activity against various bacterial and fungal strains. This guide offers a comprehensive technical overview of the antimicrobial properties of substituted benzyl ureas, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), mechanisms of action, and essential experimental protocols for the evaluation of these compounds, providing a robust framework for future research and development in this critical area.

Chemical Synthesis of Substituted Benzyl Ureas: A Generalized Approach

The synthesis of substituted benzyl ureas is typically achieved through a straightforward and efficient one-step process involving the reaction of a substituted benzylamine with an appropriate isocyanate.[1] This method is favored for its simplicity, mild reaction conditions, and generally high yields.[1]

Core Synthesis Reaction

The fundamental reaction involves the nucleophilic addition of the amine group of a benzylamine derivative to the electrophilic carbonyl carbon of an isocyanate.

Caption: General synthesis scheme for substituted benzyl ureas.

Step-by-Step Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of a substituted benzyl urea derivative. Researchers should note that specific reaction times and purification methods may need to be optimized for different starting materials.

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted benzylamine (1.0 equivalent) in toluene.

-

Addition of Isocyanate: To the stirred solution, add the corresponding substituted isocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 40-45°C and maintain this temperature with continuous stirring.[1] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product, if precipitated, can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization or column chromatography to yield the pure substituted benzyl urea.[2]

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1]

Structure-Activity Relationships (SAR): Decoding the Antimicrobial Potential

The antimicrobial efficacy of substituted benzyl ureas is intricately linked to the nature and position of substituents on both the benzyl and phenyl rings. A thorough understanding of these relationships is paramount for the rational design of more potent analogues.

Key SAR Insights:

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the phenyl ring attached to the urea nitrogen often enhances antimicrobial activity.[1] For instance, compounds with 3,4-dichloro or 4-fluoro substitutions have demonstrated significant inhibitory effects.[1]

-

Substituents on the Benzyl Group: Modifications to the benzyl moiety also play a crucial role. The introduction of certain substituents can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with microbial targets. For example, a 2,4-dichloro substitution on the benzyl group of S-benzylisothiourea derivatives was found to enhance antibacterial activity against Gram-negative bacteria.[3]

-

Lipophilicity: A key determinant of antimicrobial activity is the overall lipophilicity of the molecule. Increased lipophilicity can facilitate the transport of the compound across the microbial cell membrane.[4] The incorporation of bulky, lipophilic groups like an adamantyl moiety has been shown to lead to outstanding inhibition against specific pathogens like Acinetobacter baumannii.[1]

-

N,N-Disubstitution: N,N-disubstituted compounds have also shown promising activity, indicating that the substitution pattern on the urea nitrogen atoms is a critical factor to consider in the design of new derivatives.[1]

Caption: Key factors influencing the antimicrobial activity of substituted benzyl ureas.

Mechanisms of Antimicrobial Action: A Multifaceted Approach

Substituted benzyl ureas appear to exert their antimicrobial effects through various mechanisms, suggesting that their activity is not limited to a single target. This multitarget potential is advantageous in combating the development of resistance.

Enzyme Inhibition:

A primary mechanism of action for many antimicrobial agents is the inhibition of essential microbial enzymes.

-

Urease Inhibition: Some urea derivatives act as inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease can disrupt the pathogen's ability to colonize and persist in the host.[2]

-

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) Inhibition: Molecular docking studies have suggested that some substituted benzyl ureas can bind to the active site of enoyl-ACP reductase, a key enzyme in the bacterial fatty acid synthesis pathway.[1] Inhibition of this enzyme disrupts the production of essential fatty acids, leading to bacterial cell death.

-

Chitin Synthesis Inhibition: In fungi and insects, benzoylphenyl ureas, a closely related class of compounds, are known to inhibit chitin synthesis, a critical component of the cell wall and exoskeleton, respectively.[5] This mechanism involves blocking the terminal polymerization step in chitin formation.[5] While more research is needed, it is plausible that some substituted benzyl ureas share this mode of action against fungal pathogens.

Disruption of the Cell Membrane:

Some benzyl derivatives are thought to exert their bactericidal action by disrupting the integrity of the microbial cell membrane.[6] This can occur through the interruption of intermolecular interactions within the lipid bilayer, leading to increased permeability and leakage of cellular contents.[6]

Caption: Proposed mechanisms of antimicrobial action for substituted benzyl ureas.

Experimental Evaluation of Antimicrobial Properties: A Practical Guide

Rigorous and standardized experimental protocols are essential for the accurate assessment of the antimicrobial properties of new chemical entities.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely used and reliable technique for determining MIC values.[8]

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in Mueller-Hinton Broth (MHB) or another appropriate growth medium.[9] The final volume in each well should be 50-100 µL.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[10]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours under appropriate atmospheric conditions.[11]

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[10]

Cytotoxicity Assessment: Evaluating the Therapeutic Window

To be considered a viable drug candidate, an antimicrobial compound must exhibit selective toxicity towards microbes with minimal effects on host cells. Cytotoxicity assays using mammalian cell lines are therefore a critical component of the evaluation process.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., RAW 264.7 macrophages) in the appropriate growth medium until a confluent monolayer is formed.[12]

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted benzyl urea compound and incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. The cell viability is proportional to the absorbance and is expressed as a percentage of the untreated control.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of selected substituted benzyl urea derivatives against various microbial strains.

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| 3l | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | - (94.5% inhibition) | [1] |

| 3j | (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | - (Good inhibition) | [1] |

| 3n | (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | - (Good inhibition) | [1] |

| 8 | 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivative | Candida krusei | 31.25 | [13] |

| 8 | 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivative | Candida albicans isolate | 31.25 | [13] |

| Various | 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives | Pseudomonas aeruginosa | 31.25 | [13] |

Conclusion and Future Directions

Substituted benzyl ureas represent a versatile and promising class of antimicrobial agents with the potential to address the growing threat of drug-resistant infections. Their straightforward synthesis, coupled with the tunability of their structure to optimize activity, makes them an attractive scaffold for further development. Future research should focus on a more comprehensive exploration of their mechanism of action, including the identification of specific molecular targets. A systematic investigation into the mechanisms of microbial resistance to these compounds is also crucial for anticipating and overcoming future clinical challenges. Furthermore, extensive in vivo efficacy and safety studies are required to translate the in vitro potential of these compounds into clinically effective therapeutics. The continued application of medicinal chemistry principles to refine the structure-activity relationships of substituted benzyl ureas holds significant promise for the development of the next generation of antimicrobial drugs.

References

-

Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(19), 3564. [Link]

-

Iwasaki, T., et al. (2012). Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. Bioorganic & Medicinal Chemistry, 20(13), 4091-4099. [Link]

-

Elkamhawy, A., et al. (2020). Neuroprotective Effect of 2-(Benzyloxy)arylureas Is Not Related to CypD Inhibition nor Suppression of mPTP Opening. Molecules, 25(18), 4192. [Link]

-

Modolo, L. V., et al. (2015). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 6(5), 637-650. [Link]

-

Yarlagadda, V., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega, 6(4), 2845-2855. [Link]

-

Hajjar, N. P., & Casida, J. E. (1978). Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors. Science, 200(4349), 1499-1500. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Li, J., et al. (2015). Alignment of substituted benzyl urea derivatives using template based... ResearchGate. [Link]

-

SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAMEO BIOTROP. [Link]

-

De Vita, D., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(15), 3342. [Link]

-

Al-Masoudi, N. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]

-

Yilmaz, I., & Kucukislamoglu, M. (2019). Most relevant antimicrobial activity of O-benzyl derivatives expressed... ResearchGate. [Link]

-

Guddat, L. W., et al. (2005). Structure–activity relationships for a new family of sulfonylurea herbicides. Journal of computer-aided molecular design, 19(11), 801-820. [Link]

-

Yilmaz, I., & Kucukislamoglu, M. (2019). Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules, 24(22), 4132. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

-

Appiah, F., et al. (2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Antibiotics, 11(7), 939. [Link]

-

Yarlagadda, V., et al. (2021). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]

-

Popa, A., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 22(16), 8823. [Link]

-

Kumar, R., & Sharma, P. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2399-2404. [Link]

-

El-Tantawy, M. A., et al. (2014). Antimicrobial and inhibitory enzyme activity of N-(benzyl) and quaternary N-(benzyl) chitosan derivatives on plant pathogens. Carbohydrate polymers, 113, 311-318. [Link]

-

Yildiz-Oren, I., et al. (2007). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European journal of medicinal chemistry, 42(4), 417-426. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

-

Al-Salahi, R., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of basic and clinical pharmacy, 7(4), 107. [Link]

-

Kassie, F., & Laky, B. (2017). Toxic Effects of Benzyl and Allyl Isothiocyanates and Benzyl-Isoform Specific Metabolites in the Urinary Bladder After a Single Intravesical Application to Rats. ResearchGate. [Link]

-

Yildiz-Oren, I., et al. (2007). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]... Elsevier. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

de Resende, P. E., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of Global Antimicrobial Resistance, 33, 134-142. [Link]

Sources

- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. idexx.dk [idexx.dk]

- 8. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dimethoxybenzyl Moiety: A Cornerstone in Bioactivity and Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Identity of the Dimethoxybenzyl Group

In the landscape of medicinal chemistry and organic synthesis, few functional groups offer the strategic versatility of the dimethoxybenzyl (DMB) moiety. Comprising a benzyl group substituted with two methoxy (-OCH₃) groups, its influence extends far beyond that of a simple structural component. The specific arrangement of these methoxy groups—most commonly seen in the 2,4-, 3,4-, and 3,5-isomers—imparts a unique combination of electronic and steric properties that chemists can exploit with remarkable precision.

This guide delves into the multifaceted roles of the DMB moiety. It is not merely a passive scaffold, but an active participant in shaping biological activity and a powerful, tactical tool in the synthesis of complex molecules. We will explore its function as a critical component of pharmacophores, where it directly engages with biological targets, and its indispensable role as a protecting group, enabling the construction of intricate molecular architectures. For the researcher and drug developer, a deep understanding of the DMB moiety is essential for designing potent therapeutics and devising efficient synthetic strategies.

Section 1: The Physicochemical Engine of the DMB Moiety

The utility of the DMB group is rooted in its fundamental physicochemical characteristics. The two methoxy substituents are powerful electron-donating groups, significantly influencing the electron density of the aromatic ring through the resonance effect. This enhanced nucleophilicity of the ring is the primary reason for the DMB group's lability under specific oxidative or acidic conditions, a feature masterfully exploited in its role as a protecting group.

Key Physicochemical Properties:

-

Electronic Effects: The oxygen atoms of the methoxy groups donate lone-pair electrons into the aromatic system, activating the ring and making it susceptible to electrophilic attack. This electronic enrichment is also key to its interaction with biological targets, where it can participate in cation-π or hydrogen bonding interactions.

-

Lipophilicity: The addition of methoxy groups increases the lipophilicity of a molecule compared to a simple benzyl or hydroxyl-substituted phenyl ring. This modulation of a drug's octanol-water partition coefficient (logP) is a critical factor in determining its pharmacokinetic profile, including membrane permeability and absorption.[1]

-

Steric Influence: The methoxy groups provide steric bulk, which can influence the conformation of the parent molecule. This can be used to orient other functional groups for optimal binding with a receptor or to shield parts of the molecule from metabolic enzymes.

-

Hydrogen Bond Acceptance: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming non-covalent interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's binding pocket, thereby contributing to binding affinity.[1][2]

These properties collectively define the DMB moiety's character, allowing it to serve dual roles as both a stable, bio-interactive pharmacophore and a selectively cleavable synthetic handle.

Section 2: The DMB Moiety as a Pharmacophore in Drug Design

A pharmacophore is defined as the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target and elicit a response.[3] The DMB moiety is a recurring motif in a vast array of biologically active compounds, where its features are integral to the pharmacophore.

The substitution pattern of the methoxy groups is paramount in defining the pharmacological profile.[4] Structure-activity relationship (SAR) studies consistently show that altering the position of the methoxy groups can dramatically change a compound's affinity and selectivity for its target.[5][6] For instance, the 3,4-dimethoxy pattern is a hallmark of many catecholamine mimics and is found in numerous natural products with diverse activities.[7] Conversely, the 2,5-dimethoxy pattern is often associated with serotonergic activity.[4]

Table 1: Examples of Dimethoxybenzyl-Containing Compounds and Their Biological Activities

| Compound Class / Example | DMB Isomer | Biological Target / Activity | Therapeutic Area | Reference(s) |

| Trimethoxyphenyl Analogues | 3,4-Dimethoxy | β-tubulin polymerization inhibitor | Anticancer | [8] |

| Homoisoflavonoids | 7,8-Dimethoxy (on A-ring) | Anti-inflammatory, Antioxidant | Inflammation, Cancer | [5] |

| 1-(2,5-Dimethoxy-4-bromobenzyl)piperazine | 2,5-Dimethoxy | Serotonin & Dopamine Receptors | CNS (Research) | [4] |

| 2,6-Dimethoxy benzoquinone | 2,6-Dimethoxy | Antibacterial (vs. S. aureus), Antioxidant | Infectious Disease | [9] |

| Verapamil | 3,4-Dimethoxy | L-type Calcium Channels | Cardiovascular | N/A |

Visualizing Drug-Receptor Interaction

The diagram below illustrates a hypothetical interaction between a DMB-containing ligand and a receptor binding site, highlighting the potential contributions of the DMB moiety to overall binding affinity.

Caption: Hypothetical binding of a DMB moiety within a receptor active site.

Section 3: The DMB Moiety as a Strategic Tool in Synthesis

Beyond its role as a pharmacophore, the DMB group is a workhorse protecting group in multi-step organic synthesis.[10] Its popularity stems from its robustness to a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) combined with its selective and often mild removal conditions.[11] The electron-rich nature of the DMB ring makes it susceptible to cleavage by reagents that will not affect other, more electron-deficient benzyl-type protecting groups. This orthogonality is a cornerstone of modern synthetic strategy.

The 2,4-DMB and 3,4-DMB groups are particularly common. The 2,4-DMB group is more acid-labile and can be cleaved under milder conditions than the 4-methoxybenzyl (PMB) group, while the 3,4-DMB group offers its own unique reactivity profile.[12][13]

Table 2: Common DMB Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Protected Functionality | Common Deprotection Reagents | Reference(s) |

| 2,4-Dimethoxybenzyl | DMB | Alcohols, Amides, Sulfamates | Trifluoroacetic Acid (TFA), DDQ, CAN | [11][14] |

| 3,4-Dimethoxybenzyl | DMB, Veratryl | Alcohols, Amides (Lactams) | Phenyliodine(III) bis(trifluoroacetate) (PIFA), Strong Acid | [15][16] |

| 3,5-Dimethoxybenzyl | Alcohols, Amines | Photochemical Cleavage (UV light) | [17][18] |

Experimental Protocol: Protection of a Primary Alcohol with 2,4-DMB-Cl

This protocol describes a standard procedure for the protection of a primary alcohol using 2,4-dimethoxybenzyl chloride.

Materials:

-

Substrate (primary alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,4-Dimethoxybenzyl chloride (DMB-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel

Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol substrate (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of DMB-Cl: Cool the reaction mixture back to 0 °C. Add a solution of 2,4-dimethoxybenzyl chloride (1.2 eq) in anhydrous DMF dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure DMB-protected alcohol.

Experimental Protocol: Oxidative Deprotection of a DMB Ether using DDQ

This protocol details the selective cleavage of a DMB ether in the presence of other acid-sensitive groups.

Materials:

-

DMB-protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water (or a mixture of DCM/water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-